REACTION_CXSMILES
|
[Na].[CH2:2]([OH:6])[CH2:3][CH2:4][CH3:5].Cl[C:8]1[N:16]=[C:15]2[C:11]([NH:12][CH:13]=[N:14]2)=[C:10]([NH2:17])[N:9]=1>O>[CH2:2]([O:6][C:8]1[N:16]=[C:15]2[C:11]([NH:12][CH:13]=[N:14]2)=[C:10]([NH2:17])[N:9]=1)[CH2:3][CH2:4][CH3:5] |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C2NC=NC2=N1)N
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
the resultant was vigorously stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resultant was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 9 hours
|
Duration
|
9 h
|
Type
|
CONCENTRATION
|
Details
|
The separated layer of butanol was concentrated under reduced pressure, water (400 ml)
|
Type
|
ADDITION
|
Details
|
was added to the residue, and concentrated hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was added dropwide under ice cooling
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
ADDITION
|
Details
|
the resulting solid was added to ethanol (70 ml)
|
Type
|
TEMPERATURE
|
Details
|
the resultant was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The product was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was then collected by filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=NC(=C2NC=NC2=N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.72 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |